molecular formula C25H20N4OS B4809320 2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE

2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE

Cat. No.: B4809320
M. Wt: 424.5 g/mol
InChI Key: CZMILPKZVVHFCV-UHFFFAOYSA-N
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Description

2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]sulfanyl-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4OS/c1-17-13-18(2)29(28-17)24(30)16-31-25-22(15-26)21(19-9-5-3-6-10-19)14-23(27-25)20-11-7-4-8-12-20/h3-14H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMILPKZVVHFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE

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